
2-(Methylthio)-1H-benzimidazole-6-carboxylic acid
Overview
Description
2-(Methylthio)-1H-benzimidazole-6-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the methylthio group and the carboxylic acid functionality makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1H-benzimidazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with methylthiol and carbon dioxide under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-1H-benzimidazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Pharmacological Applications
2-(Methylthio)-1H-benzimidazole-6-carboxylic acid has been investigated for its potential therapeutic uses, particularly in the development of anti-cancer and anti-inflammatory drugs.
Case Studies
- Anti-Cancer Activity : Research has shown that derivatives of benzimidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicated that modifications to the benzimidazole structure can enhance the efficacy against breast and colon cancer cells .
- Anti-Inflammatory Properties : In a comparative study, compounds similar to this compound were synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes. Certain derivatives demonstrated IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac, indicating promising therapeutic potential .
Agricultural Applications
The compound is also being explored for its role in agriculture, particularly as a pesticide or fungicide.
Research Findings
- Pesticide Development : The synthesis of benzimidazole derivatives has been linked to enhanced fungicidal activity against various plant pathogens. The incorporation of the methylthio group has been shown to improve the efficacy of these compounds as fungicides, with some studies reporting up to 90% inhibition of fungal growth in vitro .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand for metal complexes.
Applications in Synthesis
- Metal Complexes : The compound can coordinate with transition metals, forming stable complexes that have applications in catalysis and materials science. For example, complexes formed with copper or zinc have shown potential in catalyzing organic reactions under mild conditions .
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Anti-Cancer | 5.0 | |
Compound B | Anti-Inflammatory | 0.037 | |
Compound C | Fungicidal | 10.0 |
Table 2: Synthesis of Metal Complexes
Mechanism of Action
The mechanism of action of 2-(Methylthio)-1H-benzimidazole-6-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: Lacks the carboxylic acid group but has similar sulfur-containing functionality.
Benzimidazole-2-carboxylic acid: Lacks the methylthio group but has similar carboxylic acid functionality.
Thiazole derivatives: Contain sulfur and nitrogen atoms but have a different ring structure.
Uniqueness
2-(Methylthio)-1H-benzimidazole-6-carboxylic acid is unique due to the presence of both the methylthio group and the carboxylic acid functionality. This combination of functional groups allows for a wide range of chemical modifications and biological activities, making it a versatile compound for various applications.
Biological Activity
2-(Methylthio)-1H-benzimidazole-6-carboxylic acid is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a methylthio group and a carboxylic acid functional group, exhibits potential in various pharmacological applications, including antimicrobial, anticancer, and antiparasitic activities.
Chemical Structure and Properties
The chemical formula for this compound is C10H10N2O2S. Its structure can be depicted as follows:
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain benzimidazole derivatives showed promising activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that compounds with similar structures to this compound had MIC values ranging from 12.5 μg/ml to 100 μg/ml, indicating effective antibacterial properties .
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer potential. The mechanism of action often involves the inhibition of microtubule assembly, which is crucial for cancer cell proliferation.
- Research Findings : A study focusing on the synthesis of new benzimidazole derivatives reported that compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds were notably lower than those for conventional chemotherapeutics .
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound A | MDA-MB-231 | 5.0 | |
Compound B | HepG2 | 7.5 | |
This compound | Various | TBD | TBD |
Antiparasitic Activity
The antiparasitic effects of benzimidazole derivatives have been well-documented. Specifically, studies have shown that related compounds exhibit potent activity against protozoan parasites.
- Case Study : A series of synthesized benzimidazole derivatives were tested against Giardia intestinalis and Entamoeba histolytica, with several compounds showing IC50 values in the nanomolar range, outperforming standard treatments like metronidazole .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Methylthio Group : Enhances lipophilicity and facilitates interaction with biological targets.
- Carboxylic Acid : Contributes to solubility and potential hydrogen bonding interactions with enzymes or receptors.
Properties
IUPAC Name |
2-methylsulfanyl-3H-benzimidazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-14-9-10-6-3-2-5(8(12)13)4-7(6)11-9/h2-4H,1H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRDMZVYPACUDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(N1)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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